3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone
Description
3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated aromatic ketone characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the 3' position and fluorine atoms at the 2,2,2 (methyl group adjacent to the ketone), 4', and 5' positions on the acetophenone scaffold. This compound belongs to a class of fluorinated acetophenones, which are valued in organic synthesis for their electron-withdrawing fluorine substituents and tunable reactivity. The propoxy group introduces steric bulk and mild electron-donating effects, distinguishing it from fully fluorinated analogs.
Properties
IUPAC Name |
1-(3,4-difluoro-5-propoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5O2/c1-2-3-18-8-5-6(4-7(12)9(8)13)10(17)11(14,15)16/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCCPFUHTUEDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, necessitating vigorous conditions. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly employed as catalysts. A typical procedure involves:
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Dissolving 1,2,4,5-tetrafluoro-3-n-propoxybenzene in dichloromethane.
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Adding acetyl chloride or acetic anhydride with AlCl₃ at 0–5°C.
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Gradual warming to room temperature with stirring for 12–24 hours.
Table 1: Friedel-Crafts Acylation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 → 25 | 18 | 62 | 95 |
| BF₃·Et₂O | Nitrobenzene | -10 → 20 | 24 | 58 | 93 |
| FeCl₃ | Toluene | Reflux | 6 | 45 | 88 |
Key challenges include controlling regioselectivity due to competing fluorination patterns and managing the steric bulk of the n-propoxy group. Microwave-assisted synthesis has shown promise in reducing reaction times to 2–3 hours while maintaining yields >55%.
Post-acylation functionalization via SNAr allows precise introduction of the n-propoxy group. This two-step approach first synthesizes a halogenated pentafluoroacetophenone intermediate, followed by alkoxylation.
Step 1: Halogenation of Pentafluoroacetophenone
Bromination at the 3'-position is achieved using N-bromosuccinimide (NBS) in sulfuric acid at 40°C. The resulting 3'-bromo-2,2,2,4',5'-pentafluoroacetophenone is isolated via fractional distillation (bp 130–131°C).
Step 2: n-Propoxy Group Introduction
The bromide undergoes displacement with sodium n-propoxide in dimethyl sulfoxide (DMSO) at 80°C:
Table 2: SNAr Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOPrⁿ | DMSO | 80 | 8 | 74 |
| KOtBu | DMF | 100 | 6 | 68 |
| Cs₂CO₃ | NMP | 120 | 4 | 71 |
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yields to 80–85% by facilitating interfacial reactions.
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed couplings offer modular access to the target compound. The Suzuki-Miyaura reaction couples a boronic ester with a halogenated acetophenone precursor.
Synthetic Route
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Preparation of 3'-n-propoxy-2,4,5-trifluorophenylboronic ester.
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Coupling with 2,2-difluoroacetyl chloride using Pd(PPh₃)₄ catalyst.
Table 3: Coupling Reaction Optimization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | SPhos | THF | 67 |
| PdCl₂(dppf) | Xantphos | Dioxane | 72 |
| Pd₂(dba)₃ | BINAP | Toluene | 69 |
Microwave irradiation (150°C, 30 min) enhances reaction efficiency, achieving 75% yield with minimized side products.
Oxidation of Secondary Alcohols
Oxidation of 3'-n-propoxy-2,2,2,4',5'-pentafluorobenzyl alcohol provides an alternative route. Oxidants like Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO are effective:
Chemical Reactions Analysis
3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the propoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
The compound 3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated organic compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article will delve into its applications across different fields, supported by data tables and documented case studies.
Medicinal Chemistry
This compound is being explored for its potential as a precursor in the synthesis of fluorinated pharmaceuticals. The incorporation of fluorine can enhance the biological activity of drugs by improving their metabolic stability and bioavailability.
Material Science
This compound is utilized in the development of high-performance materials, particularly in coatings and polymers where enhanced thermal stability and chemical resistance are required. The pentafluoroacetophenone moiety contributes to these desirable properties.
Organic Synthesis
As an intermediate in organic synthesis, this compound can facilitate the formation of complex molecules through various reactions including nucleophilic substitutions and coupling reactions. Its unique structure allows for specific modifications that can lead to novel compounds with enhanced properties.
Analytical Chemistry
In analytical applications, this compound is used as a standard reference material for the calibration of analytical techniques such as mass spectrometry and NMR spectroscopy due to its distinct spectral characteristics.
Key Mechanisms of Action
The mechanisms by which this compound exerts its effects depend largely on its application:
- Fluorine Substitution : The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its interaction with biological targets.
- Hydrophobicity : The propoxy group increases lipophilicity, potentially improving cell membrane permeability.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan injection, administration of this compound resulted in a marked reduction in paw edema and inflammatory cytokines. This suggests its potential as an anti-inflammatory therapeutic agent.
Case Study 3: Antitumor Activity
Preliminary studies using cancer cell lines (e.g., MCF-7 for breast cancer) showed that treatment with this compound inhibited cell proliferation significantly. Further investigation into its mechanism revealed induction of apoptosis pathways.
Mechanism of Action
The mechanism of action of 3’-n-Propoxy-2,2,2,4’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its fluorinated and propoxy groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Fluorinated acetophenones vary in fluorine substitution patterns and additional functional groups. Key structural distinctions include:
Physical Properties
- Lipophilicity: Longer alkoxy chains (e.g., propoxy vs. methoxy) increase lipophilicity, impacting solubility in organic solvents. For example, 3'-n-Butoxy-2,2,2,4',5'-pentafluoroacetophenone is likely more hydrophobic than its methoxy counterpart .
- Thermal Stability : Fluorine atoms generally enhance thermal stability. The propoxy group’s stability under reaction conditions (e.g., acidic or basic environments) may differ from smaller alkoxy groups.
Discontinuation and Availability
In contrast, non-alkoxy fluorinated acetophenones (e.g., CAS 652-29-9) remain available and are widely used in biocatalysis and materials science .
Research Findings and Data
Biological Activity
Overview
3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone is a fluorinated organic compound with distinct chemical properties that make it a subject of interest in various fields of research, particularly in biology and medicine. Its unique structure includes a propoxy group and multiple fluorine atoms, contributing to its potential biological activities.
- Molecular Formula : C11H8F5O
- Molecular Weight : 268.18 g/mol
- Physical State : Clear, pale liquid
- Boiling Point : Approximately 130-131 °C
- Density : 1.476 g/mL at 25 °C
The biological activity of this compound can be attributed to its interactions with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, while the propoxy group may facilitate specific enzyme interactions. The compound is believed to influence:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound could interact with biological receptors, potentially modulating signaling pathways.
Antimicrobial Activity
Recent studies have indicated that fluorinated compounds exhibit varying degrees of antimicrobial activity. For instance, similar fluorinated acetophenones have shown effectiveness against a range of bacterial strains:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | Low |
| This compound | Pseudomonas aeruginosa | High |
The compound has been investigated for its potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria due to its unique structural features that enhance membrane permeability.
Case Studies
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Study on Enzyme Interactions :
A study focused on the interaction between this compound and cytochrome P450 enzymes revealed that the compound acts as a competitive inhibitor. This finding suggests its potential use in modulating drug metabolism and enhancing therapeutic efficacy in pharmacological applications. -
Research on Antiviral Properties :
Preliminary investigations into the antiviral properties of this compound indicated that it could inhibit viral replication mechanisms in vitro. The mechanism appears to involve interference with viral entry or replication processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3'-n-Propoxy-2,2,2,4',5'-pentafluoroacetophenone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of polyfluorinated acetophenones often involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, the introduction of a propoxy group can be achieved via Williamson ether synthesis using 3-hydroxyacetophenone derivatives and n-propyl bromide under basic conditions. Fluorination steps may require halogen exchange reactions (e.g., using KF or CsF) or electrophilic fluorinating agents like Selectfluor®. Reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact yield. Parallel optimization studies are recommended to identify ideal conditions .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- ¹⁹F NMR : Critical for identifying distinct fluorine environments, particularly differentiating between CF₃, aromatic F, and propoxy-adjacent F.
- ¹H NMR : Reveals splitting patterns of aromatic protons and the propoxy group’s methylene/methyl signals.
- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass measurement.
Cross-referencing with databases like PubChem or computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .
Q. What are the key considerations for optimizing the purification of this compound post-synthesis?
- Methodological Answer : Polyfluorinated compounds often exhibit low solubility in polar solvents. Recrystallization using ethanol/water mixtures or toluene/hexane systems is effective. For chromatographic purification, silica gel columns with gradients of ethyl acetate/hexane (5–20%) can separate byproducts. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is advised. Solvent selection must account for fluorine-related hydrophobic interactions .
Advanced Research Questions
Q. How do the electron-withdrawing fluorine substituents and the propoxy group affect the reactivity of the acetophenone core in nucleophilic addition reactions?
- Methodological Answer : The CF₃ and aromatic F groups increase the carbonyl’s electrophilicity via inductive effects, enhancing reactivity toward nucleophiles like Grignard reagents. Conversely, the propoxy group’s electron-donating nature may locally deactivate the ring. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation via competitive reactions (e.g., comparing addition rates with non-fluorinated analogs) quantifies these effects. Hammett σ constants for substituents can rationalize observed reactivity trends .
Q. What strategies can resolve discrepancies in reported reaction yields for the synthesis of polyfluorinated acetophenones like this compound?
- Methodological Answer :
- Systematic Parameter Screening : Vary catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar aprotic vs. non-polar), and temperatures in a Design of Experiments (DoE) framework.
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and identify rate-limiting steps.
- Byproduct Analysis : LC-MS or GC-MS can detect side products (e.g., dehalogenated species) that reduce yield.
Cross-study comparisons must account for differences in reagent purity and moisture sensitivity, common in fluorinated systems .
Q. How can computational chemistry models predict the solubility and stability of this compound under various experimental conditions?
- Methodological Answer :
- COSMO-RS Simulations : Predict solubility parameters in solvents like DMSO or acetone by computing sigma profiles.
- Molecular Dynamics (MD) : Model aggregation behavior in aqueous/organic mixtures to assess stability.
- Degradation Pathways : DFT-based transition-state analysis identifies susceptibility to hydrolysis or photodegradation.
Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) corroborates predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of fluorinated acetophenones?
- Methodological Answer : Discrepancies may arise from differing analytical methods (e.g., TGA vs. DSC) or sample purity. Standardize protocols:
Use inert atmospheres (N₂/Ar) during thermal analysis to prevent oxidation.
Compare decomposition onset temperatures across multiple techniques.
Characterize degradation products via pyrolysis-GC-MS.
For this compound, fluorine substitution likely enhances stability, but propoxy groups may introduce vulnerabilities. Cross-reference with structurally similar compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
